Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound belonging to the class of imidazo[1,5-a]pyridines, which are heterocyclic aromatic organic compounds
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 6-methoxyimidazo[1,5-a]pyridine with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow chemistry, to ensure higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has shown promise in several scientific research areas:
Medicine: It has been studied for its potential antitumor, antimicrobial, and anti-inflammatory properties.
Biology: The compound has been used in biochemical assays to study enzyme inhibition and receptor binding.
Chemistry: It serves as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of a methoxy group.
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a bromine atom instead of a methoxy group.
Uniqueness: Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is unique due to its methoxy group, which can influence its chemical reactivity and biological activity compared to its halogenated counterparts.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 6-methoxyimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-12-6-8-4-5-9(15-2)7-13(8)10/h4-7H,3H2,1-2H3 |
InChI Key |
RZYAGWLBFYOKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.